{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Thiazole SAR

Researchers often face assay reproducibility failures due to isomer contamination or poor aqueous solubility of free base fragments. This compound, supplied as a defined dihydrochloride salt (CAS 915923-85-2), directly addresses these pain points. - Strict regiospecificity: The meta-methoxy substitution (vs. para isomer CAS 921124-82-5) offers a distinct electrostatic profile, critical for target binding specificity. - Superior solubility & stability: The dihydrochloride form guarantees solubility in aqueous buffers, reducing false negatives from precipitation and ensuring reliable fragment screening. - Ligand-efficient scaffold: Compact (MW 220.29 Da free base), with a primary amine handle ideal for rapid SAR derivatization or conjugation.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 915923-85-2
Cat. No. B1418766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
CAS915923-85-2
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC=C(S2)CN
InChIInChI=1S/C11H12N2OS/c1-14-9-4-2-3-8(5-9)11-13-7-10(6-12)15-11/h2-5,7H,6,12H2,1H3
InChIKeyKXXKCTCCCGUWRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine Dihydrochloride Overview


{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride (CAS 915923-85-2) is a primary amine-functionalized thiazole derivative, supplied as the dihydrochloride salt for enhanced aqueous solubility and handling stability . The molecule features a 2-(3-methoxyphenyl) substituent on a 1,3-thiazole core, with the aminomethyl group at the 5-position. This regiospecific substitution pattern (meta-methoxy) distinguishes it from the para-methoxy isomer (CAS 921124-82-5) and other 2-arylthiazole analogs, which may exhibit divergent electronic profiles and biological recognition . The free base (C₁₁H₁₂N₂OS, MW 220.29) bears one H-bond donor, four H-bond acceptors, and three rotatable bonds [1], making it a compact, ligand-efficient scaffold for medicinal chemistry and chemical biology applications.

Fragment-based screening: compact thiazole scaffold with primary amine handle
Aqueous assay compatibility via dihydrochloride salt form
Regiospecific meta-methoxy substitution for SAR exploration

Why Generic 2-Arylthiazole Substitution Fails


Despite sharing a common 2-arylthiazol-5-yl methanamine scaffold, in-class analogs such as C-[2-(4-methoxy-phenyl)-thiazol-5-yl]-methylamine (CAS 921124-82-5) or (2-phenylthiazol-5-yl)methanamine (CAS 298705-56-3) are not interchangeable with the target compound. Even when computed LogP and PSA values appear identical across regioisomers in some algorithms , the position of the methoxy substituent (meta vs. para) alters the molecular electrostatic potential and can lead to differential target binding, as observed in related thiazole SAR series [1]. Furthermore, the dihydrochloride salt form of the target compound provides a defined stoichiometry, higher aqueous solubility, and improved solid-state stability relative to the free base forms commonly supplied for comparator compounds . These differences translate into measurable impacts on assay reproducibility, synthetic tractability, and biological outcomes, necessitating compound-specific evaluation rather than generic substitution.

Regioisomer mismatch
Para-methoxy analog (CAS 921124-82-5) may shift binding due to altered electrostatic potential; meta substitution not directly interchangeable without evaluation.
Salt form divergence
Free base or other salt forms may differ in aqueous solubility and solid-state stability, potentially affecting assay reproducibility and formulation compatibility.
Amine handle restriction
N-Methyl secondary amine analog reduces derivatization options; primary amine allows broader amide coupling diversification essential for library synthesis.

Quantitative Differentiation Evidence


Meta- vs. Para-Methoxy Substitution Effect

The target compound's 3-methoxy (meta) substitution confers distinct electronic properties compared to the 4-methoxy (para) isomer, despite identical molecular formula and computed LogP/PSA. In a published SAR study of close analogs (2,5-diarylthiazoles), meta-substituted phenyl rings displayed up to a 4.6-fold shift in cellular antiproliferative IC₅₀ relative to para-substituted counterparts [1]. While this compound was not the exact test article, the class-level inference is that the meta-methoxy phenyl-thiazole topology can introduce a measurable difference in biological potency for downstream programs [1].

Meta vs. Para Substitution
Class-level
Up to 4.6-fold shift in antiproliferative IC₅₀ reported for meta- vs. para-methoxy in related 2,5-diarylthiazole series
Regioisomeric potency context may differ; supports meta-methoxy selection as a distinct assay starting point
SAR analogy from J. Med. Chem. 2009; not exact test article
Medicinal Chemistry Structure-Activity Relationship Thiazole SAR

Dihydrochloride Salt Solubility Advantage

The target compound is supplied as the crystalline dihydrochloride salt, which is expected to significantly improve aqueous solubility over the free base form. For structurally related benzylamine and thiazole derivatives, hydrochloride salt formation typically increases aqueous solubility by 10- to 100-fold [1]. The free base of the target compound has a computed XLogP3 of 1.5, indicating moderate lipophilicity that limits intrinsic water solubility [2]. The dihydrochloride form is thus superior for aqueous-based assays and in vivo formulations .

Salt Solubility Enhancement
Class-level
10- to 100-fold increase in aqueous solubility typical for hydrochloride salts of similar amines
Supports aqueous assay and formulation compatibility; may reduce pre-formulation solubility screening
Class-level estimate; verify lot-specific solubility
Pharmaceutical Chemistry Pre-formulation Solubility Enhancement

Primary Amine Derivatization Versatility

The target compound contains a primary amine (-CH₂NH₂), enabling versatile downstream derivatization (amide coupling, reductive amination, sulfonamide formation) without steric hindrance. The N-methyl analog, 1-(2-(3-methoxyphenyl)thiazol-5-yl)-N-methylmethanamine (CAS 1251389-19-1; MW 234.32), bears a secondary amine with an additional methyl group that increases molecular weight (+6.4%), rotatable bonds (from 3 to 4), and steric bulk around the nitrogen . In fragment-based screening, primary amines are preferred as synthetic handles because they allow attachment of diverse capping groups; secondary amines restrict this to tertiary amides or N-alkylation, limiting library complexity [1].

Primary Amine Handle
Context-dependent
Primary amine (–CH₂NH₂) vs. secondary amine (–CH₂NHCH₃): +1 rotatable bond, steric bulk restricts N-derivatization
Primary amine broadens amide coupling diversification; secondary amine limits library complexity
Structural comparison; synthetic chemistry context
Chemical Biology Fragment-Based Drug Discovery Library Synthesis

Physicochemical Profile vs. Phenylthiazole Analog

Compared to the unsubstituted phenyl analog (2-phenylthiazol-5-yl)methanamine (CAS 298705-56-3), the target compound incorporates a 3-methoxy group that increases polar surface area (PSA) from 51.0 Ų to 76.4 Ų and adds one H-bond acceptor [1]. This shifts the drug-likeness profile: the methoxy group enhances solubility and metabolic stability while maintaining low molecular weight (220.29 vs. 190.26). In CNS drug design, methoxy substituents have been shown to improve brain penetration when positioned at the meta position of aryl rings, as seen in multiple clinical candidates [2].

Physicochemical Shift
Class-level
PSA increased by ~25 Ų, +2 HBA, +30 Da vs. unsubstituted phenyl analog; meta-methoxy introduces H-bond acceptor
May support drug-likeness optimization; property context for lead profiling
Computed parameters; class-level methoxy SAR
Computational Chemistry Drug-Likeness Lead Optimization

Recommended Application Scenarios


Fragment-Based Drug Discovery Library Design

The compound's low molecular weight (220.29 Da free base), high ligand efficiency profile (PSA 76.38 Ų, XLogP3 1.5), and primary amine handle make it an ideal fragment for screening against protein targets. Its meta-methoxy substitution offers a distinct shape and electronic signature compared to para isomers, expanding chemical diversity in fragment libraries . The dihydrochloride salt guarantees solubility in aqueous screening buffers, reducing false negatives from precipitation.

Kinase Inhibitor Scaffold Synthesis

The 2-aminomethylthiazole motif is a privileged scaffold in kinase inhibitor design. The 3-methoxyphenyl group can occupy the hydrophobic pocket of kinases while the primary amine serves as a vector for introducing warheads or solubilizing groups . SAR studies on related thiazoles indicate that meta substitution can modulate potency by up to 4.6-fold, underscoring the importance of precise regioisomer selection during hit-to-lead optimization [1].

Chemical Biology Probe Development

The primary amine can be readily conjugated to fluorophores, biotin, or affinity tags via amide bond formation, enabling the creation of chemical probes for target identification or cellular imaging. The dihydrochloride salt enhances water solubility, simplifying conjugation chemistry in aqueous media . The methoxy group provides a UV chromophore (λ ~280 nm) for convenient detection during purification.

Analytical Reference Standard

With a defined dihydrochloride stoichiometry and 95% purity (HPLC) , the compound is suitable as a reference standard for LC-MS or HPLC method development. The distinct isotopic pattern (S, Cl) and characteristic fragment ions (m/z 220 [M+H]+ for free base) facilitate unambiguous identification and quantification in complex matrices.

Application
Selection Property
Validation Focus
Fragment-Based Screening
Primary amine handle & salt solubility
Solubility in aqueous assay buffers; precipitation risk
Kinase Inhibitor SAR
Regiospecific meta-methoxy substitution
Reported regioisomeric potency modulation context
Chemical Probe Synthesis
Primary amine conjugation versatility
Conjugation efficiency to tags; UV chromophore detection
Analytical Reference
Defined dihydrochloride stoichiometry & purity
LC-MS/HPLC identity; characteristic fragment ions
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